molecular formula C8H10N2O2 B1360147 2-Phenoxyacetohydrazide CAS No. 4664-55-5

2-Phenoxyacetohydrazide

Cat. No. B1360147
CAS RN: 4664-55-5
M. Wt: 166.18 g/mol
InChI Key: XSONSBDQIFBIOY-UHFFFAOYSA-N
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Scientific Research Applications

1. β-Glucuronidase Inhibition

  • Summary of Application: 2-Phenoxyacetohydrazide Schiff base analogs have been synthesized and studied for their in vitro β-glucuronidase inhibition potential . β-glucuronidase is an enzyme that plays a role in the metabolism of glucuronides, which are involved in the detoxification and elimination of potentially harmful compounds in the body .
  • Methods of Application: The compounds were synthesized and their inhibition potential was studied in vitro .
  • Results: Several compounds showed promising β-glucuronidase inhibition activity, better than the standard (D-saccharic acid-1,4-lactone, IC50 = 48.4 ± 1.25 μM) .

2. Staphylococcus aureus MurD Inhibitors

  • Summary of Application: A new series of 2-Phenoxyacetohydrazide functional compounds were synthesized and screened in vitro for their antibacterial activity . These compounds exhibited inhibitory activity against S. aureus, including methicillin-resistant S. aureus (MRSA), which is a major public health threat worldwide .
  • Methods of Application: The compounds were synthesized and characterized by spectral data. They were then screened in vitro for their antibacterial activity .
  • Results: Some compounds exhibited inhibitory activity against S. aureus with MIC value of 64 µg/ml. These compounds also exhibited activity against MRSA with MIC of 128 µg/ml . One compound showed the highest inhibitory activity against S. aureus MurD enzyme with IC50 value of 35.80 µM .

Future Directions

The future directions of 2-Phenoxyacetohydrazide are not explicitly mentioned in the retrieved sources.


Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis.


properties

IUPAC Name

2-phenoxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSONSBDQIFBIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196893
Record name Acetic acid, phenoxy-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxyacetohydrazide

CAS RN

4664-55-5
Record name Acetic acid, phenoxy-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxyacetic acid hydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, phenoxy-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxyacetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENOXYACETOHYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4H72K4AR3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
HK Fun, CK Quah, AM Isloor, D Sunil… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C8H10N2O2, the acetohydrazide group is almost planar, with an rms deviation of 0.028 Å. In the crystal, the molecules are linked by intermolecular C—H⋯O, N—H…
Number of citations: 4 scripts.iucr.org
C Capelini, KR de Souza, JMC Barbosa… - Medicinal Chemistry …, 2021 - Springer
… Compound (E)-N′-(3.4-dihydroxybenzylidene)-2-phenoxyacetohydrazide (11) showed … Against infected cultures, (E)-N′-((5-nitrofuran-2-yl) methylene)-2-phenoxyacetohydrazide (19) …
Number of citations: 2 link.springer.com
M Sharma, S Sharma, N Arora, S Sharma… - Journal of Applied …, 2019 - japtronline.com
… • The reaction combination, when chilled, was strained under vaccum to remove solid substituted 2phenoxyacetohydrazide. • The residue was washed with ethanol, dehydrated and …
Number of citations: 3 www.japtronline.com
MJ Ahsan, MY Ansari, P Kumar, M Soni… - Beni-Suef University …, 2016 - Elsevier
A series of new 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogues (8a-n) were synthesized in search of potential therapeutics for leishmaniasis. All the compounds …
Number of citations: 11 www.sciencedirect.com
YHE Mohammed, P Thirusangu… - Biomedicine & …, 2017 - Elsevier
… (D) The 2D interaction analysis of N'-(6-chloropyridazin-3-yl)-2-phenoxyacetohydrazide 6j … (D) The 2D interaction analysis of N'-(6-chloropyridazin-3-yl)-2-phenoxyacetohydrazide 6j …
Number of citations: 21 www.sciencedirect.com
CK Quah, AM Isloor, D Sunil, P Shetty - academia.edu
In the title compound, C8H10N2O2, the acetohydrazide group is almost planar, with an rms deviation of 0.028 A. In the crystal, the molecules are linked by intermolecular C—HÁÁÁO, N…
Number of citations: 0 www.academia.edu
YR Tang - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
The formula unit of the title molecular complex, 2C16H16N2O3·C16H16N2O2, consists of two (E)-N′-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide molecules and one …
Number of citations: 10 scripts.iucr.org
J Luo, Q Kang, W Huang, J Zhu… - Synthetic Communications, 2020 - Taylor & Francis
… Carbodiimides 2 can be easily converted to intermediate 3 when various 2-phenoxyacetohydrazide were employed as substrates. By treating with a catalytic amount of sodium ethoxide…
Number of citations: 9 www.tandfonline.com
S Tiwari, P Pathak, R Sagar - Bioorganic & Medicinal Chemistry Letters, 2016 - Elsevier
… -spirooxindole derivatives were efficiently synthesized starting from N′-(2-oxoindolin-3-ylidene) benzohydrazide/N′-(2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide using …
Number of citations: 41 www.sciencedirect.com
C Capelini, K de Souza, J Barbosa, K Salomão… - 2021 - researchsquare.com
… Compound (E)-N'-(3.4-dihydroxybenzylidene)-2phenoxyacetohydrazide (11) showed an … Against infected cultures, (E)-N'-((5nitrofuran-2-yl) methylene)-2-phenoxyacetohydrazide (19) …
Number of citations: 3 www.researchsquare.com

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